molecular formula C5H10Br2O2 B040201 1,3-Dibromo-2,2-dimethoxypropane CAS No. 22094-18-4

1,3-Dibromo-2,2-dimethoxypropane

Cat. No. B040201
CAS RN: 22094-18-4
M. Wt: 261.94 g/mol
InChI Key: CPAHOXOBYHMHDT-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,2-dimethoxypropane is a specialized chemical compound featuring a combination of bromo and methoxy functional groups attached to a propane backbone. This compound is of interest in organic synthesis and chemical research due to its unique structural and functional attributes, which enable a variety of chemical reactions and applications.

Synthesis Analysis

The synthesis of compounds related to 1,3-Dibromo-2,2-dimethoxypropane often involves halogenation and alkoxylation reactions. For example, compounds with similar structures can be synthesized through the lithiation of dibromo compounds followed by reaction with alkylating agents, demonstrating a general pathway that might be applicable to the synthesis of 1,3-Dibromo-2,2-dimethoxypropane (Kanno et al., 1993).

Molecular Structure Analysis

The molecular structure and conformation of dimethoxypropane derivatives have been studied extensively, indicating that these molecules can adopt various conformations based on their interactions and the surrounding chemical environment. For instance, conformational studies on 1,2-dimethoxypropane provide insights into the potential geometries and electronic structure of 1,3-Dibromo-2,2-dimethoxypropane (Abe et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving dimethoxypropane derivatives often include cleavage and substitution reactions, which could suggest similar reactivity patterns for 1,3-Dibromo-2,2-dimethoxypropane. The presence of bromo groups would likely make it a good leaving group in nucleophilic substitution reactions, while the methoxy groups could influence its reactivity and solubility in organic solvents.

Physical Properties Analysis

The physical properties of a compound like 1,3-Dibromo-2,2-dimethoxypropane, including its melting point, boiling point, and solubility, are influenced by its molecular structure. For example, the introduction of bromo and methoxy groups can significantly affect the compound's polarity, solubility in various solvents, and its phase transition temperatures. Studies on similar compounds can offer clues about its behavior (Sasanuma, 1995).

Scientific Research Applications

  • Electron Donor in Z-N Catalysts : A synthesized variant, 2,2-diphenyl-1,3-dimethoxypropane, acts as an internal electron donor in Ziegler-Natta catalysts, showing a high purity and yield, which is crucial in polymerization processes (Yan Lin-lin, 2011).

  • Dehydration of Biological Tissues : Acidified 2,2-dimethoxypropane is effective for rapidly dehydrating biological tissues for electron microscopy, preserving ultrastructural integrity and offering a quicker alternative to traditional methods (Muller & Jacks, 1975).

  • Preventing Aspecific Active Sites in Catalysts : 1,3-diether compounds prevent the formation of aspecific active sites in Ziegler-Natta catalysts, which is important for maintaining isospecific active sites, particularly on the (1 0 0) surface during propylene polymerization (Lee & Jo, 2009).

  • Dehydration for Scanning Electron Microscopy : Rapid chemical dehydration using 2,2-dimethoxypropane effectively prepares biological samples for scanning electron microscopy (Liebman, 1978).

  • Metastable Decompositions upon Electron Impact : Studies on the metastable decompositions of 1,1-dimethoxypropane and 2,2-dimethoxypropane reveal sequential transfers of a methyl group and hydrogen atom to an ether oxygen, with variations depending on the alkyl chain length (Sekiguchi et al., 2000).

  • Molecular Configuration Consistency : 2,2-dimethoxypropane maintains the same molecular configuration across vapor, liquid, and solid phases, indicating C2 symmetry (Kumar & Verma, 1974).

  • Rapid Histological Results in Aquaculture Research : The 2,2-dimethoxypropane procedure offers quick histological results in aquaculture research, comparable in quality and appearance to conventional methods (Ruiter et al., 1981).

  • Sc(OTf)3-catalyzed Diastereoselective Synthesis : This compound is involved in Sc(OTf)3-catalyzed diastereoselective synthesis processes, yielding high results with good diastereoselectivity (Yadav et al., 2001).

  • Role in Polymerization Stereochemistry : Dialkylpropane diethers, such as 2,2-dimethoxypropane, in MgCl2-supported Ziegler-Natta catalysts can produce highly active and stereospecific catalysts. This highlights the role of internal and external donors in polymerization (Sacchi et al., 1996).

  • Catalysis in Dimethyl Carbonate Synthesis : Dibutyltin oxide's reaction with methanol under CO2 pressure produces a compound showing high catalytic activity for dimethyl carbonate synthesis from CO2 and methanol, where 1,3-dibromo-2,2-dimethoxypropane may play a role (Kohno et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid ingestion .

properties

IUPAC Name

1,3-dibromo-2,2-dimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAHOXOBYHMHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370153
Record name 1,3-Dibromo-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2,2-dimethoxypropane

CAS RN

22094-18-4
Record name 1,3-Dibromo-2,2-dimethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIBROMO-2,2-DIMETHOXYPROPANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
KR Edvardsen, T Benneche… - The Journal of Organic …, 2000 - ACS Publications
(Z)-1,3-Dibromo-2-methoxypropene is prepared in 90% yield by dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane with diisopropylamine in dichloromethane. The E-isomer can …
Number of citations: 10 pubs.acs.org
OP Demchuk, OV Hryshchuk… - European Journal of …, 2019 - Wiley Online Library
An approach to all isomeric 3‐pyridylcyclobutane‐derived building blocks, ie ketones, alcohols and amines, is described. Synthesis of the title compounds relied on the five‐step …
G Wang - Tetrahedron Letters, 2000 - Elsevier
3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane (1) was converted, in multi-steps, to 3-(1,3-dithiacyclohex-2-yl)-1,1-di(p-tosyloxymethyl)cyclobutane (7), which was subjected to a …
Number of citations: 14 www.sciencedirect.com
A Gil, J Lamariano‐Merketegi, A Lorente… - … A European Journal, 2016 - Wiley Online Library
The terminal bromomethoxydiene (BMD) moiety of the polyhydroxylated chain present in phormidolides and oscillariolides has been synthesized for first time. Several strategies for the …
AE Hill, HMR Hoffmann - Journal of the American Chemical …, 1974 - ACS Publications
The 2-methoxyallyl cation has been generated from 2-methoxyallyl bromide and silver trifluoroacetate in the presence of sodium carbonate and shownto react with benzene, toluene, p-…
Number of citations: 27 pubs.acs.org
J Hanrahan - 1995 - wrap.warwick.ac.uk
Cyclic phosphonic acid analogues of the endogenous amino acids L-aspartic acid and L -glutamic acid have played a major role in the characterisation of excitatory amino acid …
Number of citations: 4 wrap.warwick.ac.uk
ML Chen, YQ Huang, JQ Liu, BF Yuan… - … of Chromatography B, 2011 - Elsevier
Plant hormones play crucial roles in plant growth and development. However, up to date, identification and quantification of acidic plant hormones with trace amount in complicated …
Number of citations: 85 www.sciencedirect.com
PP Shao, F Ye - Tetrahedron Letters, 2008 - Elsevier
A stereoselective approach to the synthesis of cis- and trans-3-fluoro-1-phenylcyclobutylamine has been developed. Excellent stereoselectivity was obtained by the reduction of the …
Number of citations: 11 www.sciencedirect.com
GJE Czaban - 2014 - search.proquest.com
In recent years, a set of structurally related natural antibiotics were isolated from cultures of Streptomyces collinus. These compounds were known as the rubromycins and included β-…
Number of citations: 4 search.proquest.com
A Gomtsyan, RG Schmidt, EK Bayburt… - Journal of medicinal …, 2016 - ACS Publications
Transient receptor potential vanilloid 3 (TRPV3) is a Ca 2+ - and Na + -permeable channel with a unique expression pattern. TRPV3 is found in both neuronal and non-neuronal tissues, …
Number of citations: 34 pubs.acs.org

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